molecular formula C17H14N4OS2 B2891766 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 955967-06-3

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2891766
CAS No.: 955967-06-3
M. Wt: 354.45
InChI Key: CANUGVKYRMGANN-UHFFFAOYSA-N
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Description

The compound “1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazole rings are common in various drugs and biologically active agents .


Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole-bearing compounds can undergo various chemical reactions due to the presence of reactive positions on the aromatic ring . These reactions include donor–acceptor, nucleophilic, and oxidation reactions .

Scientific Research Applications

Functional Polymer Modifications

Research has shown that amines, including those related to the structure of interest, can modify polymers to improve their properties. For instance, Aly and El-Mohdy (2015) demonstrated that radiation-induced poly vinyl alcohol/acrylic acid hydrogels, when modified with various amines, exhibited increased thermal stability and enhanced antibacterial and antifungal activities. This suggests potential medical applications for these modified polymers (Aly & El-Mohdy, 2015).

Antimicrobial and Anticoccidial Activities

Compounds structurally related to 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine have shown significant biological activities. Georgiadis (1976) found that amine derivatives displayed notable antimicrobial activity and were particularly effective as coccidiostats when tested in chickens, providing total protection against Eimeria tenella (Georgiadis, 1976).

Anticancer Potential

A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives with structural similarities, testing them against various human cancer cell lines. Their findings indicate good to moderate anticancer activity, suggesting the potential for these compounds in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Antifungal Effects

The synthesis of dimethylpyrimidin-derivatives has led to compounds with strong antifungal effects against Aspergillus species, as demonstrated by Jafar et al. (2017). This research highlights the possibility of developing these compounds into effective antifungal agents (Jafar et al., 2017).

Mechanism of Action

The mechanism of action of thiazole-bearing compounds can vary widely depending on the specific compound and its biological target . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential therapeutic applications . The current review may draw the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-22-12-6-4-11(5-7-12)14-10-24-17(20-14)21-16(18)13(9-19-21)15-3-2-8-23-15/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANUGVKYRMGANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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